molecular formula C14H13NO4 B2755849 Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate CAS No. 683221-13-8

Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate

Cat. No.: B2755849
CAS No.: 683221-13-8
M. Wt: 259.261
InChI Key: OTQYDABPNKJUFH-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate is an organic compound with the molecular formula C14H13NO4. This compound features a cyano group, a benzodioxin ring, and an ethyl ester group, making it a versatile molecule in organic synthesis and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is performed by condensing ethyl cyanoacetate with 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the production of high-purity this compound .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The benzodioxin ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • Ethyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate
  • Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate
  • Ethyl 2-cyano-3-(2,3-dihydrobenzofuran-5-yl)prop-2-enoate

Comparison: Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate is unique due to the presence of the benzodioxin ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research fields .

Biological Activity

Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate is an organic compound with significant potential in biological applications. Its unique structural features, including a cyano group and a benzodioxin moiety, make it a subject of interest in medicinal chemistry, particularly for its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound has the following chemical formula:

PropertyValue
Molecular Formula C14H13NO4
Molecular Weight 259.26 g/mol
CAS Number 683221-13-8
IUPAC Name ethyl (E)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate

The presence of the cyano group allows for various chemical reactions, including nucleophilic substitutions and reductions, which can lead to biologically active derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

  • Electrophilic Nature : The cyano group acts as an electrophile, which can react with nucleophiles in biological environments.
  • Enzyme Interaction : The benzodioxin moiety may interact with various enzymes or receptors, modulating their activities and leading to diverse biological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A notable study evaluated a sodium salt derivative of this compound against Ehrlich ascites carcinoma (EAC) cells in vivo. The results indicated:

  • Apoptotic Effects : Treatment led to increased expression of caspase 3 and reduced levels of osteopontin, suggesting enhanced apoptotic activity.
  • Histopathological Improvements : Histological examination showed improvements in liver and kidney tissues without significant adverse effects.

This study suggests that derivatives of this compound could serve as potential chemotherapeutic agents due to their ability to induce apoptosis in cancer cells .

Research Findings and Case Studies

A comprehensive analysis of this compound's biological activity reveals several key findings:

  • In Vivo Studies : In vivo evaluations have shown promising results regarding its anticancer effects against EAC cells.
    Study AspectFindings
    Cell Type Ehrlich ascites carcinoma (EAC)
    Effects Significant reduction in cell volume and count; increased apoptosis via caspase activation
    Tissue Health Improved liver and kidney histology without adverse effects
  • Chemical Reactions : The compound undergoes various reactions that can modify its biological activity:
    • Oxidation : Can lead to the formation of carboxylic acids or ketones.
    • Reduction : Can convert the cyano group into an amine group.
    • Substitution Reactions : The ester group can participate in nucleophilic substitutions.

Properties

IUPAC Name

ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-2-17-14(16)11(9-15)7-10-3-4-12-13(8-10)19-6-5-18-12/h3-4,7-8H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQYDABPNKJUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC2=C(C=C1)OCCO2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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